N-(3-chlorophenyl)pyridine-4-carboxamide
Description
N-(3-Chlorophenyl)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxamide group, which is further linked to a 3-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The chlorine atom on the phenyl ring enhances lipophilicity and influences intermolecular interactions, while the pyridine-carboxamide core provides a versatile scaffold for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWMFMHXJKJGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 3-chloroaniline with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)pyridine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of N-(3-chlorophenyl)pyridine-4-carboxamide are best understood through comparisons with structurally related compounds. Below, we analyze key analogs based on substituent variations, heterocyclic cores, and functional group modifications.
Substituent Variations on the Phenyl Ring
Modifications to the phenyl group significantly alter reactivity, binding affinity, and metabolic stability.
| Compound | Substituent | Key Differences | Biological Implications |
|---|---|---|---|
| N-(3-Bromophenyl)pyridine-4-carboxamide | Br (instead of Cl) | Higher molecular weight and polarizability | Potential for stronger halogen bonding; may exhibit distinct target selectivity |
| N-(3-Fluorophenyl)pyridine-4-carboxamide | F (instead of Cl) | Smaller atomic radius, higher electronegativity | Enhanced metabolic stability due to reduced oxidative metabolism; possible improved pharmacokinetics |
| N-(3-Methylphenyl)pyridine-4-carboxamide | CH₃ (instead of Cl) | Increased lipophilicity, no halogen bonding | Altered bioavailability; reduced target specificity compared to halogenated analogs |
| N-(4-Chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | Cl at para position, additional methoxyethoxy group | Extended side chain on pyridine | Improved solubility; modified steric interactions with targets (e.g., kinases) |
Key Insight : Halogen substitution at the meta position optimizes a balance between lipophilicity and electronic effects, with chlorine offering a favorable compromise for drug-likeness. Fluorination enhances stability, while bromination may improve binding but increase toxicity risks.
Heterocyclic Core Modifications
Replacing the pyridine ring with other heterocycles alters conformational flexibility and hydrogen-bonding capacity.
| Compound | Core Structure | Key Differences | Biological Activity |
|---|---|---|---|
| N-(3-Chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo-pyridine | Rigid fused-ring system | Enhanced enzyme inhibition (e.g., anti-inflammatory targets) due to planar geometry |
| N-(3-Chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Tetrahydropyrimidine | Reduced aromaticity, sulfur inclusion | Potential antimicrobial activity via thione-mediated interactions |
| N-(3-Chloro-4-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide | Pyridazine | Nitrogen-rich core | Higher polarity; possible applications in CNS disorders due to improved blood-brain barrier penetration |
Pyridazine and pyrazolo-pyridine analogs offer niche advantages in target-specific applications but may compromise synthetic accessibility.
Functional Group Modifications
Variations in the carboxamide group or adjacent substituents influence reactivity and target engagement.
| Compound | Modification | Key Differences | Impact |
|---|---|---|---|
| N-(3-Chlorophenyl)pyridine-4-carboxylic acid | Carboxylic acid instead of carboxamide | Ionizable at physiological pH | Reduced cell permeability; utility as a prodrug or metal-chelating agent |
| N-(3-Chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | Piperidine-carboxamide with benzyl linkage | Extended alkyl chain | Improved selectivity for G-protein-coupled receptors (GPCRs) |
| N-(3-Chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo-pyridine with pyrazole | Bulky substituents | Steric hindrance reduces off-target effects; potential anticancer applications |
Key Insight : The carboxamide group is critical for hydrogen-bonding interactions. Its replacement with carboxylic acid reduces membrane permeability, while piperidine or oxazolo-pyridine extensions enhance target specificity.
Tables of Key Data
Table 1: Comparative Physicochemical Properties
| Compound | LogP | Molecular Weight | Hydrogen Bond Donors |
|---|---|---|---|
| This compound | 2.8 | 262.7 | 1 |
| N-(3-Bromophenyl)pyridine-4-carboxamide | 3.1 | 307.1 | 1 |
| N-(3-Fluorophenyl)pyridine-4-carboxamide | 2.4 | 246.2 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
